6-Bromo-2-phenylquinazoline
説明
特性
分子式 |
C14H9BrN2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
6-bromo-2-phenylquinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H |
InChIキー |
GAZQBWKCLAPIKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)Br |
製品の起源 |
United States |
科学的研究の応用
Chemical and Biological Properties
6-Bromo-2-phenylquinazoline belongs to the quinazoline family, which is known for its wide range of biological activities. The compound's molecular formula is , and it has garnered attention due to its potential applications in drug development and therapeutic interventions.
A. Medicinal Chemistry
Research has shown that this compound exhibits significant anticancer properties. It acts primarily through the inhibition of tyrosine kinases, which are crucial in cell signaling pathways associated with cancer progression. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Mechanism of Action :
- Target Enzymes : Tyrosine kinases
- Biological Effects : Inhibition of cell proliferation, induction of apoptosis
B. Antimicrobial Activity
Studies have confirmed that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The antibacterial activity was evaluated against various microorganisms, demonstrating significant zones of inhibition.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 10 - 16 |
| Bacillus species | Significant activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Notable antifungal effects |
C. Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Mechanism
The synthesis of this compound typically involves bromination of N2-phenylquinazoline under controlled conditions to ensure selectivity at the 6-position. The general reaction scheme is as follows:
Synthesis Overview :
- Starting Material : N2-phenylquinazoline
- Reagent : Bromine or bromine-containing reagents
- Conditions : Controlled temperature and pressure
Case Study 1: Anticancer Activity Evaluation
In a study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited low micromolar IC50 values, indicating potent anti-proliferative effects.
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties highlighted that derivatives of this compound significantly reduced bacterial growth in murine models, showcasing its potential as an effective antibacterial agent.
Comparison with Related Compounds
The unique structural features of this compound differentiate it from other quinazoline derivatives:
| Compound Name | Key Features |
|---|---|
| 2,4-Quinazolinediamine | Lacks bromine and phenyl substituents |
| 6-Bromoquinazoline | Similar bromine substitution but lacks phenyl |
| N2-Phenylquinazoline | Similar phenyl substitution but lacks bromine |
類似化合物との比較
Reactivity and Functionalization
- Halogen Reactivity :
- The bromine in 6-bromo-2-phenylquinazoline undergoes palladium-catalyzed cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) to introduce aryl groups .
- In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, bromine is readily displaced by secondary amines, demonstrating its utility in generating diverse analogs .
- Position-Specific Reactivity :
Physicochemical Properties
- Solubility: 6-Bromo-2,4-dichloroquinazoline is slightly soluble in water, whereas this compound derivatives are typically recrystallized from ethanol, suggesting moderate polarity .
- Stability : Bromine’s lower electronegativity compared to chlorine may reduce oxidative degradation, enhancing the shelf-life of brominated quinazolines .
Q & A
Q. What are the standard synthetic protocols for 6-bromo-2-phenylquinazoline derivatives?
- Methodological Answer: A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours. Post-reaction, recrystallization in ethanol ensures purity, monitored by TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . For example, compound BQ1 (70% yield) was synthesized using this protocol, with characterization via FT-IR and .
Q. How are this compound derivatives characterized for structural confirmation?
- Methodological Answer: Key techniques include:
Q. What purification methods are recommended for these compounds?
Q. How should this compound derivatives be stored to ensure stability?
- Methodological Answer: Store in dark, inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation, particularly for halogenated quinazolines sensitive to light and moisture .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 6-bromo position?
- Methodological Answer: Use Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) with aryl boronic acids under microwave-assisted conditions (150°C, 1 hour). Post-reaction, wash with NaHCO and LiCl to remove residual catalysts. For example, coupling with benzo[d][1,3]dioxol-5-ylboronic acid achieved 58% yield .
Q. How do substituents at the 3-position influence biological activity in quinazoline derivatives?
- Methodological Answer: Structure-activity relationship (SAR) studies show:
- Hydrophobic substituents (e.g., 4-bromoaniline) enhance anthelmintic activity (IC < 1 µg/mL) .
- Electron-withdrawing groups improve kinase inhibition (e.g., CDC2-like kinase inhibition via thiophen-2-ylmethylamine substitution) .
Systematic variation of substituents followed by in vitro bioassays (e.g., MIC, IC) is critical for SAR validation .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer:
- Assay standardization : Compare MIC values under identical conditions (e.g., bacterial strain, incubation time).
- Structural validation : Confirm compound purity (>95% via LCMS) and stereochemistry, as impurities or isomerism may skew results .
- Statistical analysis : Use ANOVA or t-tests (as in ) to assess significance of activity differences .
Q. What computational methods support the design of this compound-based inhibitors?
- Methodological Answer:
- Molecular docking : Predict binding affinities to targets (e.g., CLK kinases) using AutoDock or Schrödinger .
- In silico ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .
Q. How can low synthetic yields in quinazoline ring formation be addressed?
- Methodological Answer:
Q. What advanced statistical approaches are used in quinazoline research data analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
